2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester is an organoboron compound that features a boronic acid ester functional group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling . The presence of both furan and thiazole rings in its structure adds to its chemical complexity and potential for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester typically involves the formation of the boronic ester from the corresponding boronic acid. One common method is the reaction of 2-(Furan-2-yl)thiazole-4-boronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production of boronic esters often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of boronic acids and pinacol can make the process more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.
Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.
Substitution: The boronic ester can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, such as palladium acetate, in the presence of bases like potassium carbonate.
Major Products Formed
Oxidation: 2-(Furan-2-yl)thiazole-4-boronic acid.
Reduction: 2-(Furan-2-yl)thiazole-4-alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium complex. The boronic ester undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the furan and thiazole rings, which stabilize the intermediate complexes.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Thiophene-2-boronic acid pinacol ester
- 5-Methyl-2-furanboronic acid pinacol ester
Uniqueness
2-(Furan-2-yl)thiazole-4-boronic acid pinacol ester is unique due to the presence of both furan and thiazole rings, which provide distinct electronic and steric properties. These features enhance its reactivity and selectivity in cross-coupling reactions compared to other boronic esters .
Properties
IUPAC Name |
2-(furan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO3S/c1-12(2)13(3,4)18-14(17-12)10-8-19-11(15-10)9-6-5-7-16-9/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZCVPVNRRQLJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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